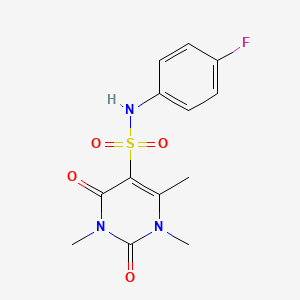

N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties, but they can also be found in other types of drugs .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a sulfonamide group and a fluorophenyl group .Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. Sulfonamides are known to participate in reactions such as hydrolysis, acylation, and displacement by amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonamide group, the fluorophenyl group, and the pyrimidine ring would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Bioactivity Studies

Research has explored the synthesis, cytotoxicity, and carbonic anhydrase inhibitory activities of various pyrazoline benzene sulfonamides, including polymethoxylated derivatives. Though these compounds showed lower tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, certain trimethoxy derivatives demonstrated higher selectivity towards tumor cells derived from gingival tissue. One compound, in particular, exhibited promising tumor selectivity values, positioning it as a potential lead molecule for further investigation. These synthesized compounds also displayed superior carbonic anhydrase inhibitory activity against human carbonic anhydrase isoenzymes I and II, surpassing the activity of the reference compound acetazolamide, with inhibition constants in a significant range (Kucukoglu et al., 2016).

Development of PET Tracer Precursors

Another line of research focused on the synthesis of a novel sulfonamide derivative, intended as a precursor for positron emission tomography (PET) tracer production. Through a four-step synthesis process, a compound with potential as an intermediate for PET tracer development was created, showcasing the utility of sulfonamide derivatives in the development of diagnostic tools in nuclear medicine (Gebhardt & Saluz, 2012).

Antitumor Applications

Sulfonamide derivatives have been designed and synthesized to include moieties such as 5-fluorouracil and nitrogen mustard, aiming to achieve potent antitumor agents with low toxicity. Compounds developed through these syntheses have been tested for their antitumor activity, showing promise in this therapeutic domain. The acute toxicity and antitumor activity of these compounds were investigated in mice, with one compound exhibiting high antitumor activity and low toxicity, indicating its potential as a therapeutic agent (Huang, Lin, & Huang, 2001).

Carbonic Anhydrase Inhibition for Cerebrovasodilation

A study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides reported anticonvulsant activities for these compounds. Among these, sulfones with halo substituents exhibited the highest activity, particularly one analog, which significantly increased cerebral blood flow in animals without causing excessive diuresis, highlighting the potential of sulfonamide derivatives in cerebrovasodilatation (Barnish et al., 1981).

Mechanism of Action

Target of Action

Many compounds with similar structures are known to target enzymes or receptors in the body. For example, some compounds target the Succinate Dehydrogenase Inhibitors (SDHIs) which play a crucial role in the respiratory chain of mitochondria .

Mode of Action

The compound could interact with its target by binding to the active site, causing a change in the target’s function. This could result in the inhibition or activation of the target, leading to downstream effects .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in energy production, it could disrupt this process and lead to changes in cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can influence how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. This could range from changes in cellular metabolism to the induction of cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels or temperatures .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIXDDURIYXGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)

![N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2942290.png)

![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)

![(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide](/img/structure/B2942302.png)

![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/no-structure.png)

![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)

![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)